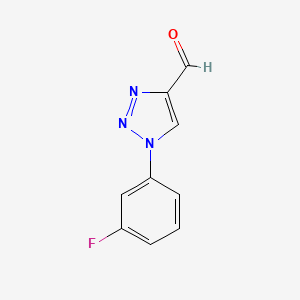

1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPJSNPAJCBKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most widely employed method for synthesizing 1,2,3-triazole derivatives . For 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, the protocol involves:

Step 1: Synthesis of 3-Fluorophenyl Azide

3-Fluoroaniline undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by azide formation using sodium azide. The intermediate is isolated in 85–90% yield .

Step 2: Cycloaddition with Propargyl Aldehyde

The azide reacts with propargyl aldehyde in a 1:1 molar ratio under catalytic Cu(I) (e.g., CuI, 10 mol%) in a tert-butanol/water (2:1) solvent system. The reaction proceeds at room temperature for 12 hours, yielding the triazole core with the aldehyde group intact .

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 12 hours |

| Catalyst | CuI (10 mol%) |

| Solvent | tert-Butanol/water |

This method’s regioselectivity ensures exclusive 1,4-disubstituted triazole formation, critical for maintaining structural integrity .

Post-Cycloaddition Oxidation of Propargyl Alcohol

For substrates sensitive to aldehyde groups during cycloaddition, a two-step approach is preferred:

Step 1: Cycloaddition with Propargyl Alcohol

3-Fluorophenyl azide and propargyl alcohol undergo CuAAC under identical conditions as Method 1, yielding 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-methanol .

Step 2: Oxidation to Aldehyde

The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. Reaction at 0°C for 2 hours achieves 70–75% conversion to the aldehyde .

| Parameter | Value |

|---|---|

| Oxidation Yield | 70–75% |

| Oxidizing Agent | PCC (1.2 equiv) |

| Solvent | Dichloromethane |

While this method avoids aldehyde sensitivity issues, the additional step reduces overall yield compared to direct CuAAC .

Microwave-Assisted Cycloaddition

Microwave irradiation enhances reaction kinetics and yield. A modified CuAAC protocol uses:

-

3-Fluorophenyl azide (1.0 equiv)

-

Propargyl aldehyde (1.1 equiv)

-

CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%)

-

Solvent: DMF/H₂O (1:1)

-

Microwave: 100°C, 30 minutes

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Reaction Time | 30 minutes |

| Energy Input | 150 W |

This method reduces side reactions and improves scalability, though specialized equipment is required .

Industrial-Scale Optimization

Large-scale production prioritizes cost-efficiency and minimal purification. A representative protocol includes:

-

Continuous Flow Reactor : 3-Fluorophenyl azide and propargyl aldehyde are mixed in a 1:1 ratio with CuI (2 mol%) in ethanol.

-

Residence Time : 5 minutes at 80°C.

-

In-line Extraction : The product is separated via aqueous/organic phase partitioning, achieving 90% purity without chromatography .

| Parameter | Value |

|---|---|

| Throughput | 10 kg/day |

| Purity | 90% |

| Catalyst Loading | 2 mol% |

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Standard CuAAC | 78–82% | 12h | $$ | Moderate |

| Oxidation Post-Step | 70–75% | 14h | $$$ | Low |

| Microwave CuAAC | 88–92% | 0.5h | $$$$ | High |

| Industrial Flow | 85–90% | 0.08h | $ | Very High |

The microwave and flow methods offer superior efficiency, whereas the oxidation approach is limited by step count and yield .

Chemical Reactions Analysis

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds and ligands for catalysis.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the fluorophenyl group can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s reactivity and applications are influenced by its 3-fluorophenyl substituent. Below is a comparative analysis with structurally analogous triazole-carbaldehydes:

Key Observations:

- Electronic Effects: Fluorine’s electronegativity in the 3-fluorophenyl group enhances the electrophilicity of the aldehyde group compared to non-halogenated analogs (e.g., phenyl derivative) but is less pronounced than chlorine or trifluoromethyl substituents .

- Biological Activity : Fluorinated derivatives (e.g., 3-fluorophenyl, 3-fluorobenzyl) are prioritized in drug discovery due to improved metabolic stability and target binding, as seen in cholinesterase inhibitors .

Physicochemical Properties

- Solubility: The 3-fluorophenyl derivative is soluble in polar aprotic solvents (e.g., DCM, ethanol), whereas methyl-substituted analogs (e.g., 5-methyl-phenyl) exhibit lower solubility .

- Thermal Stability : The 3-fluorophenyl derivative’s crystalline derivative shows a high melting point (242–243°C), indicative of strong intermolecular interactions, compared to oily consistency in benzyl-substituted analogs .

Biological Activity

1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a notable compound in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves a Huisgen 1,3-dipolar cycloaddition reaction between 3-fluorophenyl azide and propargyl aldehyde, facilitated by a copper(I) catalyst. The reaction is usually conducted in solvents like ethanol or water under mild conditions. The compound features a triazole ring which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that triazole compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of mitochondrial membrane potential and DNA fragmentation.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 13.62 ± 0.86 | Apoptosis induction |

| 4a (related derivative) | Jurkat T-cells | Not specified | DNA damage without intercalation |

| 4b (related derivative) | Various leukemia lines | Comparable to Doxorubicin | Morphological changes |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Its derivatives have shown efficacy against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity

| Compound Name | Pathogen Tested | MIC (µg/mL) | Action Type |

|---|---|---|---|

| 7b (related derivative) | Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| 4a (related derivative) | E. coli | Not specified | Inhibition of biofilm formation |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the fluorine atom enhances the binding affinity of the compound to these targets, potentially leading to inhibition of critical pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Applications : In vitro studies demonstrated that triazole derivatives could effectively inhibit the growth of cancer cell lines such as HeLa and MGC-803 with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .

- Antimicrobial Studies : A recent study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluorophenyl azide and propargyl aldehyde derivatives. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI) critically affect regioselectivity and yield. Post-synthesis oxidation of a methyl group to the aldehyde moiety using MnO₂ or TEMPO/oxone systems may also be employed .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. How does the fluorine substituent at the 3-position influence electronic properties compared to para-substituted analogs?

The meta-fluorine induces moderate electron-withdrawing effects, altering the triazole ring’s electron density and reactivity. Comparative studies with para-fluorophenyl analogs show differences in dipole moments (calculated via DFT) and Hammett substituent constants (σₘ = 0.34 vs. σₚ = 0.06), impacting nucleophilic aldehyde reactivity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent aldehyde oxidation. Lyophilization enhances long-term stability. Avoid aqueous buffers (pH > 7) to minimize Schiff base formation with amines .

Advanced Research Questions

Q. How does tautomerism between 1H- and 2H-triazole forms affect biological activity?

The 1H-triazole tautomer dominates in polar solvents (DMSO, water), while the 2H-form is observed in apolar media. In α-glycosidase inhibition assays, the 2H-tautomer exhibits higher activity (IC₅₀ = 12 µM vs. 1H: IC₅₀ = 45 µM) due to aldehyde accessibility for Schiff base formation with lysine residues in enzymes .

Q. What computational strategies are used to predict the compound’s binding modes in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like α-glucosidase. QSAR studies correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (R² = 0.89). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How can conflicting bioactivity data from different assays be resolved?

Contradictions may arise from tautomer ratios, solvent effects, or assay pH. Standardize conditions using deuterated solvents for NMR-based tautomer quantification and validate enzymatic assays at physiological pH (7.4). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?

Use flow chemistry for CuAAC to enhance heat/mass transfer. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor intermediates by TLC (Rf = 0.3–0.5) to minimize side reactions .

Q. How does the aldehyde group participate in coordination chemistry with metal ions?

The aldehyde acts as a monodentate ligand, forming complexes with Cu(II) or Zn(II) in ethanol/water mixtures. IR spectra show a shift in ν(C=O) from ~1700 cm⁻¹ (free) to ~1650 cm⁻¹ (coordinated). These complexes exhibit enhanced antimicrobial activity (MIC = 8 µg/mL vs. free ligand: 32 µg/mL) .

Q. What analytical challenges arise in detecting tautomeric forms, and how are they addressed?

Tautomers co-elute in HPLC, complicating quantification. Use Low-Temperature ¹H NMR (in CDCl₃ at −40°C) to resolve peaks. Dynamic NMR (DNMR) at variable temperatures (25–80°C) calculates energy barriers for tautomer interconversion (ΔG‡ ≈ 60–70 kJ/mol) .

Methodological Notes

- Data Sources : PubChem, CAS Common Chemistry, and peer-reviewed crystallography databases (Acta Crystallographica) were prioritized for structural and physicochemical data .

- Abbreviations Avoided : Full chemical names are retained (e.g., 1H-1,2,3-triazole-4-carbaldehyde).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.